MFCD18313979
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Overview
Description
The compound identified by the Molecular Formula Chemical Database (MFCD) number MFCD18313979 is a chemical substance with unique properties and applications. This compound is of interest in various scientific fields due to its distinct chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18313979 involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route can vary, but typically involves the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of this compound.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained. Catalysts may be used to enhance the reaction rate and yield.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Large-scale reactors and continuous flow systems may be employed to ensure consistent production. Quality control measures are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
MFCD18313979 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to changes in the compound’s oxidation state.
Substitution: In this reaction, one functional group in the compound is replaced by another, which can significantly alter its properties.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas are frequently used as reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are often employed in substitution reactions.
Major Products
The products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and functionalized compounds that have different chemical and physical properties.
Scientific Research Applications
MFCD18313979 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: this compound is utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism by which MFCD18313979 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact mechanism of action depends on the specific application and the biological system being studied.
Properties
IUPAC Name |
methyl 2-fluoro-4-(2-fluoro-4-hydroxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-14(18)11-4-2-8(6-12(11)15)10-5-3-9(17)7-13(10)16/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDQSYJYSJWEOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684480 |
Source
|
Record name | Methyl 2',3-difluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261894-23-8 |
Source
|
Record name | Methyl 2',3-difluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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